4-Hydroxy Trimethoprim
Overview
Description
4-Hydroxy Trimethoprim is a derivative of trimethoprim, an aminopyrimidine antibiotic. The structure of this compound consists of a pyrimidine ring substituted with amino groups at positions 2 and 6, a hydroxyl group at position 4, and a 3,4,5-trimethoxybenzyl group at position 5 . This compound is known for its potential antibacterial properties and is studied for its role in inhibiting bacterial dihydrofolate reductase.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Trimethoprim typically involves the hydroxylation of trimethoprim. One common method is the direct hydroxylation of the pyrimidine ring in trimethoprim using hydroxylating agents under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize the production efficiency while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Trimethoprim undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to trimethoprim.
Substitution: The hydroxyl group can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of trimethoprim.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-Hydroxy Trimethoprim has several scientific research applications:
Chemistry: Used as a model compound to study hydroxylation reactions and the behavior of aminopyrimidines.
Biology: Investigated for its antibacterial properties and its ability to inhibit bacterial dihydrofolate reductase.
Medicine: Explored as a potential therapeutic agent for bacterial infections, especially in cases where resistance to trimethoprim is observed.
Mechanism of Action
4-Hydroxy Trimethoprim exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolic acid in bacteria . This inhibition prevents the formation of bacterial DNA, RNA, and proteins, ultimately leading to bacterial cell death. The hydroxyl group at position 6 enhances its binding affinity to the enzyme, making it a potent inhibitor.
Comparison with Similar Compounds
Trimethoprim: The parent compound, which lacks the hydroxyl group at position 6.
Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.
Pyrimethamine: An antimalarial drug that also inhibits dihydrofolate reductase.
Uniqueness: 4-Hydroxy Trimethoprim is unique due to the presence of the hydroxyl group, which enhances its binding affinity to dihydrofolate reductase compared to trimethoprim . This modification potentially increases its antibacterial efficacy and makes it a valuable compound for studying drug resistance mechanisms.
Properties
IUPAC Name |
2,4-diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJKTYLNKCUCLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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